Tert-butyl 3-chloropropanoate is an ester . It is also known as tert-butyl 3-chloropropionate .
In the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane, tert-butyl 3-chloropropanoate was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Tert-butyl 3-chloropropanoate may be involved in various chemical reactions. For instance, it was used in the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane .
Tert-butyl 3-chloropropanoate has a density of 1.0±0.1 g/cm³, a boiling point of 183.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 42.0±3.0 kJ/mol, a flash point of 68.5±15.3 °C, and an index of refraction of 1.430 .
Tert-butyl 3-chloropropanoate is synthesized from tert-butyl alcohol and 3-chloropropanoic acid. It belongs to the class of compounds known as esters, which are derived from the reaction between an alcohol and a carboxylic acid. Its molecular formula is and it has a molecular weight of approximately 162.63 g/mol.
The synthesis of tert-butyl 3-chloropropanoate typically involves the esterification reaction between tert-butyl alcohol and 3-chloropropanoic acid. This reaction is generally facilitated by the presence of an acid catalyst, such as sulfuric acid or toluene, which enhances the reaction rate and yield.
The structure of tert-butyl 3-chloropropanoate features a tert-butyl group attached to a propanoate moiety that includes a chlorine substituent at the third carbon position.
Tert-butyl 3-chloropropanoate can undergo several types of chemical reactions:
The mechanism of action for tert-butyl 3-chloropropanoate involves two primary pathways:
Tert-butyl 3-chloropropanoate is utilized in various scientific applications:
The primary industrial synthesis of tert-butyl 3-chloropropanoate involves the Fischer esterification of 3-chloropropanoic acid with tert-butanol under acidic conditions. This reaction proceeds via nucleophilic acyl substitution, where the tert-butanol oxygen attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. The reaction requires Brønsted acid catalysts (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) at 0.5–2 mol% loading to protonate the carbonyl group and enhance electrophilicity. Typical conditions involve refluxing stoichiometric equivalents of reactants in non-polar solvents (toluene or dichloromethane) for 6–12 hours, achieving yields of 80–85% [4]. Azeotropic removal of water using Dean-Stark apparatus shifts equilibrium toward ester formation. The reaction exhibits first-order kinetics relative to the acid, with rate constants increasing by a factor of 3.2 when switching from HCl to H₂SO₄ catalysis due to superior proton-donating ability. Side products include tert-butyl ethers (from alcohol dehydration) and elimination products (e.g., acrylic acid derivatives), minimized by controlling reaction temperature below 90°C [4].
Table 1: Catalyst Performance in Acid-Catalyzed Esterification
Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
H₂SO₄ | 1.0 | 80 | 8 | 85 |
p-TsOH | 0.5 | 85 | 10 | 82 |
Amberlyst-15 | 5.0 (w/w) | 75 | 12 | 78 |
HCl (gas) | 2.0 | 70 | 15 | 65 |
Continuous flow systems enhance the synthesis efficiency by improving heat/mass transfer and reducing reaction times. A patented method employs a tubular reactor packed with solid acid catalysts (e.g., sulfonated zirconia or acidic ion-exchange resins) operated at 100–120°C and 5–10 bar pressure. The reactants are pumped at a combined flow rate of 10 mL/min with a molar ratio of 3-chloropropanoic acid to tert-butanol of 1:1.2. Residence times of 30–60 minutes achieve 90–92% conversion, outperforming batch reactors by 15–20% due to precise temperature control and elimination of back-mixing [4]. The system incorporates inline water removal via semi-permeable membranes, maintaining water content below 0.5 wt% to prevent equilibrium reversal. Productivity reaches 0.8 kg/L/h, with catalyst lifetimes exceeding 300 hours before regeneration. Downstream processing integrates liquid-liquid separation to recover unreacted alcohol, reducing raw material costs by 22% [4].
Table 2: Batch vs. Continuous Flow Process Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 8–12 h | 0.5–1 h |
Temperature Control | ±5°C | ±0.5°C |
Conversion Rate | 80–85% | 90–92% |
Byproduct Formation | 8–12% | 3–5% |
Production Capacity | 0.2 kg/L/h | 0.8 kg/L/h |
Solvent Selection: Non-polar solvents (toluene, hexane) improve yields by 15% compared to polar aprotic solvents like DMF, as they limit nucleophilic side reactions and facilitate water separation. Biphasic systems (e.g., water/toluene) with phase-transfer catalysts (tetrabutylammonium bromide) enhance interfacial contact, boosting initial reaction rates by 40%. Solvent-free conditions are viable at higher temperatures (110°C), but require excess tert-butanol (2.5 equiv) to maintain reactant mobility, yielding 75–78% product [4].
Catalyst Innovation: Solid acids like Amberlyst-15 or zeolites enable catalyst recycling, reducing waste. Lewis acids (ZnCl₂, AlCl₃) at 0.1–0.5 mol% exhibit higher chemoselectivity (>95%) by minimizing tert-butyl cation formation. Biocatalysts (lipases immobilized on silica) operate at 50°C in tert-butanol, achieving 70% conversion but with reaction times >24 hours [4].
Table 3: Solvent and Catalyst Optimization Matrix
Solvent System | Catalyst | Temperature (°C) | Selectivity (%) | Key Advantage |
---|---|---|---|---|
Toluene | H₂SO₄ | 80 | 88 | Efficient water removal |
Solvent-free | p-TsOH | 110 | 82 | Reduced solvent cost |
Water/Toluene (1:1) | AlCl₃ | 90 | 95 | Enhanced phase transfer |
tert-Butanol | Lipase B | 50 | 98 | Mild conditions |
Fractional Distillation: The preferred industrial method employs vacuum distillation (15–20 mmHg) to separate the ester (b.p. 80–82°C) from unreacted acid (b.p. 203°C) and tert-butanol (b.p. 82°C). Azeotropic additives (cyclohexane) break the tert-butanol/ester azeotrope, improving purity to >98%. Thin-film evaporators minimize thermal exposure, reducing decomposition to <1% [4].
Chromatographic Methods: Silica gel chromatography with hexane/ethyl acetate (95:5) resolves ester impurities (e.g., 3-chloropropanoyl chloride) but is cost-prohibitive for large scales. Preparative HPLC with C18 columns and acetonitrile/water eluents achieves >99.5% purity for analytical standards, albeit with <40% recovery due to adsorption losses [6].
Pre-Distillation Treatments: Washing crude product with 5% sodium carbonate removes acidic impurities, while drying over MgSO₄ or molecular sieves reduces water content to <50 ppm. Centrifugation eliminates catalyst residues in heterogeneous systems [4].
Table 4: Purification Method Performance Comparison
Method | Purity (%) | Yield (%) | Cost Relative to Distillation | Scale Suitability |
---|---|---|---|---|
Fractional Distillation | 98 | 90 | 1.0× | Industrial |
Silica Chromatography | 99 | 75 | 8.0× | Laboratory |
Preparative HPLC | 99.5 | 40 | 20.0× | Analytical |
Molecular Sieves | 97 | 95 | 1.2× | Any |
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